SP4206

Übersicht

Beschreibung

SP4206 ist ein niedermolekularer Inhibitor, der die Interaktion zwischen Interleukin-2 (IL-2) und seinem Rezeptor IL-2Rα angreift. Diese Verbindung hat eine hohe Affinitätsbindung an IL-2 gezeigt und blockiert effektiv seine Interaktion mit IL-2Rα, wodurch sie zu einem wertvollen Werkzeug in der immunologischen Forschung und für potenzielle therapeutische Anwendungen wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SP4206 beinhaltet eine Reihe von chemischen Reaktionen, darunter Fragmententdeckung, strukturbasiertes Design und Methoden der medizinischen Chemie. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Kombination aus fragmentbasierten Methoden und strukturgesteuerter Optimierung synthetisiert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound wird typischerweise von spezialisierten Unternehmen für chemische Synthese durchgeführt. Diese Unternehmen verwenden fortschrittliche Synthesetechniken und Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Der Produktionsprozess umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen, die Reinigung und die endgültige Formulierung .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Bindungsreaktionen: This compound bindet mit hoher Affinität an IL-2 und blockiert seine Interaktion mit IL-2Rα.

Inhibitionsreaktionen: Es inhibiert die Phosphorylierung von STAT5, die durch IL-2 vermittelt wird.

Häufige Reagenzien und Bedingungen

Die gängigen Reagenzien und Bedingungen, die in den Reaktionen mit this compound verwendet werden, umfassen:

DMSO (Dimethylsulfoxid): Wird als Lösungsmittel zum Auflösen von this compound verwendet.

PEG300 (Polyethylenglykol 300): Wird in Kombination mit DMSO zur Herstellung von Lösungen verwendet.

Tween-80: Wird als Tensid bei der Herstellung von Lösungen verwendet.

Haupterzeugnisse

Die Haupterzeugnisse, die aus den Reaktionen mit this compound gebildet werden, sind in erster Linie die inhibierten Komplexe von IL-2 und IL-2Rα, die die nachgeschalteten Signalwege, die durch IL-2 vermittelt werden, verhindern .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Immunologie: Wird verwendet, um die Interaktion zwischen IL-2 und IL-2Rα und seine Rolle bei Immunantworten zu untersuchen.

Arzneimittelforschung: Dient als Modellverbindung für die Entwicklung anderer niedermolekularer Inhibitoren, die auf Protein-Protein-Wechselwirkungen abzielen.

Zellbiologie: Wird verwendet, um die Signalwege zu untersuchen, die durch IL-2 und seinen Rezeptor vermittelt werden.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit hoher Affinität an IL-2 bindet und seine Interaktion mit IL-2Rα blockiert. Diese Hemmung verhindert die nachgeschalteten Signalwege, die durch IL-2 vermittelt werden, einschließlich der Phosphorylierung von STAT5. Die Bindungsfreie Energie pro Kontaktatom für this compound ist etwa doppelt so hoch wie die des Rezeptors, wodurch es zu einem hocheffizienten Inhibitor wird . Die Verbindung zielt auf kritische „Hot-Spot“-Residuen auf IL-2 ab, die die Bindung von IL-2Rα antreiben .

Analyse Chemischer Reaktionen

Types of Reactions

SP4206 undergoes various chemical reactions, including:

Binding Reactions: This compound binds with high affinity to IL-2, blocking its interaction with IL-2Rα.

Inhibition Reactions: It inhibits the phosphorylation of STAT5 mediated by IL-2.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

DMSO (Dimethyl Sulfoxide): Used as a solvent for dissolving this compound.

PEG300 (Polyethylene Glycol 300): Used in combination with DMSO for preparing solutions.

Tween-80: Used as a surfactant in the preparation of solutions.

Major Products Formed

The major products formed from the reactions involving this compound are primarily the inhibited complexes of IL-2 and IL-2Rα, which prevent the downstream signaling pathways mediated by IL-2 .

Wissenschaftliche Forschungsanwendungen

SP4206 has a wide range of scientific research applications, including:

Immunology: Used to study the interaction between IL-2 and IL-2Rα and its role in immune responses.

Cancer Research: Investigated for its potential to enhance the efficacy of IL-2-based cancer therapies by blocking the expansion of regulatory T cells.

Drug Discovery: Serves as a model compound for developing other small-molecule inhibitors targeting protein-protein interactions.

Cell Biology: Used to study the signaling pathways mediated by IL-2 and its receptor.

Wirkmechanismus

SP4206 exerts its effects by binding with high affinity to IL-2 and blocking its interaction with IL-2Rα. This inhibition prevents the downstream signaling pathways mediated by IL-2, including the phosphorylation of STAT5. The binding free energy per contact atom for this compound is about twice that of the receptor, making it a highly efficient inhibitor . The compound targets critical “hot-spot” residues on IL-2 that drive the binding of IL-2Rα .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verbindung 7: Ein weiterer niedermolekularer Inhibitor der IL-2/IL-2Rα-Wechselwirkung mit ähnlichen Bindungseigenschaften.

Denileukin Diftitox: Ein Fusionsprotein, das IL-2Rα angreift, jedoch mit einem anderen Wirkmechanismus.

Einzigartigkeit von SP4206

This compound ist einzigartig in seiner hohen Affinitätsbindung an IL-2 und seiner Fähigkeit, die Interaktion mit IL-2Rα mit hoher Spezifität zu blockieren. Seine Bindungseffizienz und die Fähigkeit, kritische Reste anzusprechen, machen es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Eigenschaften

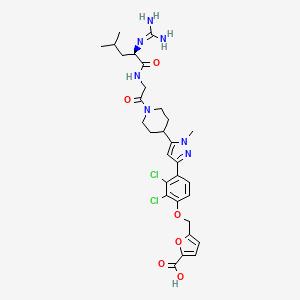

IUPAC Name |

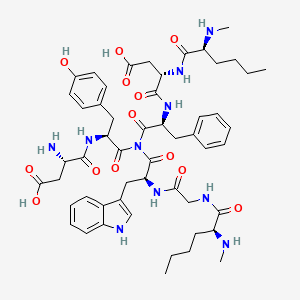

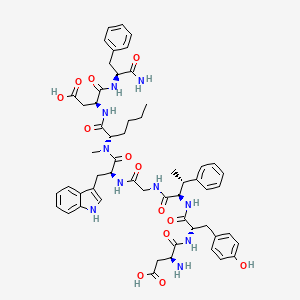

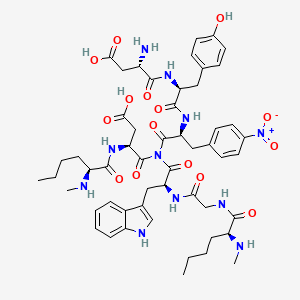

5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZHOIDQBPFEJU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)